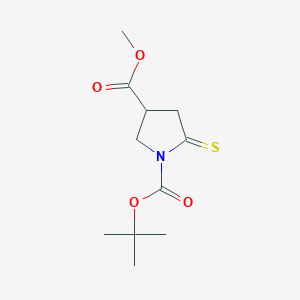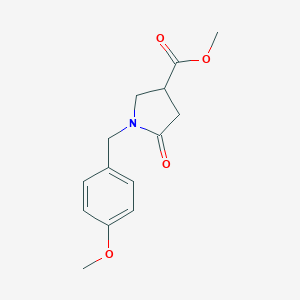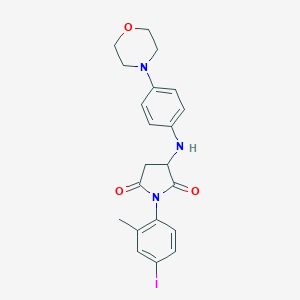![molecular formula C5H2N2O2S2 B488374 Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid CAS No. 192878-30-1](/img/structure/B488374.png)
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Overview
Description
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by a fused ring system consisting of a thiophene ring and a thiadiazole ring, which imparts distinct electronic and reactive characteristics.
Mechanism of Action
Target of Action
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is a novel type of plant activator
Mode of Action
As a plant activator, it likely interacts with plant defense mechanisms, triggering a series of biochemical reactions that enhance the plant’s resistance to diseases .
Biochemical Pathways
Plant activators typically influence the salicylic acid pathway, a key component of plant defense mechanisms .
Result of Action
This compound, as a plant activator, has shown good efficacy against several plant diseases
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid typically involves the Hurd-Mori cyclization reaction. This method starts with readily available methylenebutanedioic acid and thioacetic acid . The reaction mechanism is modified to explain the unexpected aromatization observed during the process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the optimized synthetic route involving methylenebutanedioic acid and thioacetic acid provides a scalable approach for its production .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thieno[2,3-d][1,2,3]thiadiazole derivatives.
Scientific Research Applications
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a plant activator, enhancing plant resistance to diseases.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Thieno[3,2-d][1,2,3]thiadiazole-6-carboxylic acid
- Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates
Uniqueness
Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
thieno[2,3-d]thiadiazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S2/c8-5(9)2-1-10-4-3(2)11-7-6-4/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZNFTUGBZLIHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis of Thieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid derivatives?
A1: Researchers have developed a short and efficient synthesis route for these compounds, starting with readily available and cost-effective materials: methylenebutanedioic acid and thioacetic acid [, ]. This optimized method utilizes the Hurd–Mori reaction as a key step, enabling the large-scale production of these potentially valuable plant activators in just a few steps with a high overall yield [, ].
Q2: Can the structure of this compound derivatives be further modified?
A2: Yes, the research highlights the possibility of introducing substituents at the 5-position of the this compound core structure []. This modification is achieved through directed ortho-lithiation, which expands the potential structural diversity and, consequently, the range of biological activities these compounds might exhibit [].
Q3: What are the future directions for research on this compound derivatives?
A3: While the presented research focuses on the efficient synthesis of these compounds and their potential as plant activators, further investigations are needed to explore their exact mechanisms of action in plants [, ]. Additionally, examining the structure-activity relationship by creating a library of diverse derivatives could unveil compounds with enhanced potency and selectivity as plant activators or even other biological applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B488354.png)
![[1-(5-Chlorothiophen-2-yl)cyclohexyl]methanamine](/img/structure/B488400.png)
![4-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropoxy]benzaldehyde](/img/structure/B488411.png)
![N-[2-(4-methylbenzoyl)phenyl]-N'-phenylthiourea](/img/structure/B488424.png)

![9-bromo-6-(2-chlorobenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488441.png)
![6-(4-methylbenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B488443.png)
![5-{[5-(3-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B488453.png)
![2'-(Furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B488469.png)
![6-Amino-3-methyl-4-(5-phenylfuran-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488471.png)
![6-Amino-3-methyl-4-(5-(p-tolyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488472.png)
![6-Amino-4-[5-(4-chlorophenyl)-2-furyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B488473.png)
